

# Commercial Sourcing and Quality Control of High-Purity 4-Bromobenzylhydrazine: A Technical Guide

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## Compound of Interest

Compound Name: 4-Bromobenzylhydrazine

Cat. No.: B1284536

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of high-purity **4-Bromobenzylhydrazine**, a crucial reagent in pharmaceutical research and development. The guide details key specifications from commercial suppliers, outlines experimental protocols for quality control, and presents a visual workflow for analytical procedures.

## Commercial Supplier Overview

High-purity **4-Bromobenzylhydrazine** is available from a select number of specialized chemical suppliers. The quality and purity of the compound are paramount for its successful application in sensitive synthetic pathways. Below is a summary of a representative supplier, highlighting key product specifications. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for detailed impurity profiles and analytical data.

Supplier	Product Name	CAS Number	Molecular Formula	Purity Specification	Analytical Method
Parchem	4-Bromobenzylhydrazine	45811-94-7	C7H9BrN2	Request Quote	Not Specified

Note: The purity of chemical reagents can vary between batches and suppliers. It is imperative to obtain a comprehensive CoA before use in critical applications.

## Experimental Protocols: Quality Control and Analysis

Ensuring the purity and identity of **4-Bromobenzylhydrazine** is a critical step before its use in research and drug development. The following are representative experimental protocols for the quality control analysis of this compound.

### Purity Determination by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of non-volatile organic compounds like **4-Bromobenzylhydrazine**.

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
- Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% trifluoroacetic acid, TFA). The gradient program should be optimized to ensure the separation of the main peak from any potential impurities. A typical starting condition could be 30% acetonitrile, ramping to 95% over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm.
- Sample Preparation: Accurately weigh approximately 10 mg of the **4-Bromobenzylhydrazine** sample and dissolve it in 10 mL of the mobile phase (initial conditions). Filter the solution through a 0.45 µm syringe filter before injection.
- Analysis: Inject a known volume (e.g., 10 µL) of the sample solution onto the column. The purity is calculated by the area percentage of the main peak relative to the total area of all

observed peaks.

## Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound, confirming its identity.

Methodology:

- **Instrumentation:** A mass spectrometer, often coupled with an HPLC system (LC-MS).
- **Ionization Source:** Electrospray ionization (ESI) in positive ion mode is typically suitable for hydrazine derivatives.
- **Analysis:** The sample, either directly infused or eluted from the HPLC column, is introduced into the mass spectrometer. The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule  $[M+H]^+$  of **4-Bromobenzylhydrazine** (expected  $m/z \approx 201.00$  and  $203.00$  due to the isotopic pattern of bromine).

## Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for confirming the chemical structure of the compound.

Methodology:

- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **Solvent:** Deuterated chloroform ( $CDCl_3$ ) or dimethyl sulfoxide ( $DMSO-d_6$ ).
- **Analysis:** Dissolve a small amount of the sample in the deuterated solvent. Acquire  $^1H$  NMR and  $^{13}C$  NMR spectra. The chemical shifts, splitting patterns, and integration values in the  $^1H$  NMR spectrum, along with the chemical shifts in the  $^{13}C$  NMR spectrum, should be consistent with the known structure of **4-Bromobenzylhydrazine**.

## Visualizing the Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control analysis of commercially supplied **4-Bromobenzylhydrazine**.



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Caption: Quality Control Workflow for **4-Bromobenzylhydrazine**.

## Synthesis and Purification Overview

For researchers requiring custom synthesis or further purification, a general understanding of the synthetic route is beneficial. **4-Bromobenzylhydrazine** is typically synthesized from 4-bromobenzyl bromide. The process often involves the reaction of 4-bromobenzyl bromide with a protected hydrazine, followed by deprotection. Purification is commonly achieved through recrystallization or column chromatography.

Disclaimer: The information provided in this guide is for informational purposes only and should not be considered a substitute for rigorous, in-house quality control and validation.

Researchers should always consult the supplier's documentation and perform their own analytical testing to ensure the material is suitable for their specific application.

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